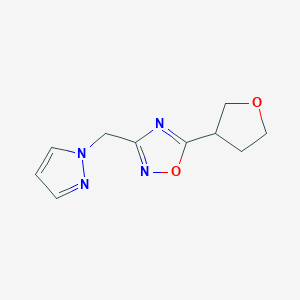
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclohexene ring, a pyrazole moiety, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions.
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as an acyl hydrazide, with a nitrile oxide under mild conditions.
Coupling of the cyclohexene ring: The final step involves the coupling of the cyclohexene ring with the pyrazole-oxadiazole intermediate using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 5-Cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-cyclohex-3-en-1-yl-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-5-10(6-3-1)12-14-11(15-17-12)9-16-8-4-7-13-16/h1-2,4,7-8,10H,3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDGLOMQXODYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=NC(=NO2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B6752678.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6752685.png)
![9-Methyl-2-[[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6752695.png)
![4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole](/img/structure/B6752707.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-3-yl)-1,2,4-oxadiazole](/img/structure/B6752720.png)
![(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B6752721.png)
![N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide](/img/structure/B6752724.png)
![5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one](/img/structure/B6752726.png)
![2-[3-[(2-methylpiperidin-1-yl)methyl]piperidin-1-yl]-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide](/img/structure/B6752732.png)
![N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide](/img/structure/B6752742.png)

![N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide](/img/structure/B6752768.png)
![5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6752776.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide](/img/structure/B6752784.png)
